molecular formula C29H26N2O5 B282357 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B282357
分子量: 482.5 g/mol
InChIキー: XEYZAGIJUNRLHD-RFBIWTDZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). NF-κB plays a crucial role in the regulation of immune responses, inflammation, and cell survival, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.

作用機序

4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of NF-κB by binding to the subunit p65 and preventing its translocation to the nucleus, where it activates the expression of pro-inflammatory and anti-apoptotic genes. By inhibiting NF-κB, 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one promotes apoptosis, reduces inflammation, and sensitizes cells to chemotherapy and radiation.
Biochemical and Physiological Effects:
4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including inhibition of NF-κB activity, promotion of apoptosis, reduction of inflammation, and sensitization of cells to chemotherapy and radiation. In preclinical models, 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce tumor growth, suppress tumor angiogenesis and metastasis, reduce joint inflammation and bone erosion, and promote tissue repair.

実験室実験の利点と制限

One advantage of 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is its specificity for NF-κB, which reduces the risk of off-target effects. Another advantage is its ability to sensitize cells to chemotherapy and radiation, which may enhance the efficacy of these treatments. However, one limitation of 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical and clinical studies.

将来の方向性

For the research on 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that can predict response to treatment, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of combination therapies that can enhance its efficacy and reduce toxicity. Additionally, the role of NF-κB in various diseases and the identification of new targets for NF-κB inhibition may lead to the discovery of new therapeutic agents with improved efficacy and safety.

合成法

The synthesis of 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 2-(1H-indol-3-yl)ethylamine to form the intermediate, which is then reacted with benzoyl chloride to obtain the final product. The yield of 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is approximately 50%, and the purity can be further improved by recrystallization.

科学的研究の応用

4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical models of various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In cancer, 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of cancer cells, sensitize them to chemotherapy and radiation, and suppress tumor angiogenesis and metastasis. In inflammatory bowel disease, 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and promote tissue repair. In rheumatoid arthritis, 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce joint inflammation and bone erosion. In multiple sclerosis, 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and demyelination.

特性

分子式

C29H26N2O5

分子量

482.5 g/mol

IUPAC名

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H26N2O5/c1-35-23-13-12-19(16-24(23)36-2)26-25(27(32)18-8-4-3-5-9-18)28(33)29(34)31(26)15-14-20-17-30-22-11-7-6-10-21(20)22/h3-13,16-17,26,30,32H,14-15H2,1-2H3/b27-25-

InChIキー

XEYZAGIJUNRLHD-RFBIWTDZSA-N

異性体SMILES

COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)OC

SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)OC

正規SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。